N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide
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Overview
Description
N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methylphenyl ring and an ethoxy group attached to a benzamide structure
Scientific Research Applications
Chemistry: N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential use in the treatment of various diseases. Its structure allows for modifications that can enhance its efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The amino group and ethoxybenzamide structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of an ethoxybenzamide group.
N-(4-Amino-2-methylphenyl)-2-furamide: Contains a furan ring instead of an ethoxybenzamide group.
2-Amino-4-methylphenol: Similar aromatic structure but with a hydroxyl group instead of an ethoxybenzamide group.
Uniqueness: N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is unique due to the presence of both an amino group and an ethoxybenzamide structure. This combination allows for specific interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-9-8-12(17)10-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLNGRHNBJRPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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